![molecular formula C29H22O7 B2577704 4-(((3-(2,3-二氢苯并[b][1,4]二噁烷-6-基)-4-氧代-4H-色烯-7-基)氧基)甲基)-6,8-二甲基-2H-色烯-2-酮 CAS No. 637751-49-6](/img/structure/B2577704.png)
4-(((3-(2,3-二氢苯并[b][1,4]二噁烷-6-基)-4-氧代-4H-色烯-7-基)氧基)甲基)-6,8-二甲基-2H-色烯-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(((3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-6,8-dimethyl-2H-chromen-2-one is a synthetic organic compound designed with a unique polycyclic structure. This complex molecule is characterized by its significant structural components, which include chromen and benzodioxin moieties, indicative of potential diverse bioactivities and applications in various fields such as medicinal chemistry and industrial applications.
科学研究应用
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes, aiding in studying metal-ligand interactions. Biology: Potentially investigated for its role in modulating biological pathways due to its complex structure, showing promise as a tool in biochemical assays. Medicine: Studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. Industry: Utilized in the creation of advanced materials, including organic semiconductors and photonics, due to its unique structural attributes.
作用机制
Target of Action
It is generally related to compounds useful as immunomodulators .
Biochemical Pathways
Given its potential role as an immunomodulator , it may be involved in modulating immune response pathways.
Result of Action
As a potential immunomodulator , it may influence the immune response at the molecular and cellular levels.
生化分析
Biochemical Properties
It is known that the compound interacts with various enzymes and proteins, influencing biochemical reactions .
Cellular Effects
NPD1674 has been shown to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of NPD1674 is complex and involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has long-term effects on cellular function observed in in vitro or in vivo studies .
Subcellular Localization
It is known that the compound may be directed to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(((3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-6,8-dimethyl-2H-chromen-2-one is intricate and typically involves multiple steps:
Construction of the 2,3-dihydrobenzo[b][1,4]dioxin ring: : This step often begins with the cyclization of appropriate precursors under acidic conditions.
Formation of the chromen ring system: : The chromen core is constructed through condensation reactions involving suitable aldehydes and enolates.
Introduction of the oxo group and linkage formation: : This step usually entails the utilization of selective oxidation conditions followed by etherification to connect the chromen and benzodioxin components.
Industrial Production Methods: Industrial-scale synthesis of this compound may employ optimized versions of the lab-scale reactions, focusing on enhanced yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and catalytic processes to streamline the synthetic sequence.
Types of Reactions:
Oxidation: The compound may undergo oxidation at various sites, especially the benzylic and allylic positions.
Reduction: Reduction of the oxo group can lead to the formation of corresponding alcohol derivatives.
Substitution: Substitution reactions can occur on the aromatic rings, potentially introducing various functional groups.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromic acid.
Reducing agents: Sodium borohydride, lithium aluminium hydride.
Substituting agents: Electrophiles like halogens, alkylating agents under Friedel-Crafts conditions.
Major Products:
Oxidized derivatives: : Products with additional ketone or carboxyl functionalities.
Reduced derivatives: : Alcohol derivatives.
Substituted derivatives: : Functionalized aromatic rings with varying groups based on the substitution reactions.
相似化合物的比较
4H-chromen-4-one derivatives
2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid derivatives
6,8-dimethyl-4H-chromen-2-one derivatives
属性
IUPAC Name |
4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl]oxymethyl]-6,8-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22O7/c1-16-9-17(2)29-22(10-16)19(12-27(30)36-29)14-34-20-4-5-21-25(13-20)35-15-23(28(21)31)18-3-6-24-26(11-18)33-8-7-32-24/h3-6,9-13,15H,7-8,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXXCBUXRVIXBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=O)O2)COC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC6=C(C=C5)OCCO6)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
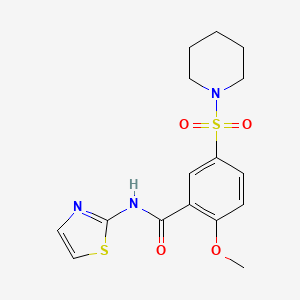
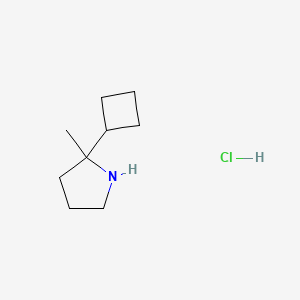
![Methyl (E)-4-[1-[4-(dimethylsulfamoyl)phenyl]propan-2-ylamino]-4-oxobut-2-enoate](/img/structure/B2577623.png)
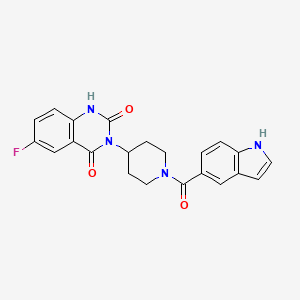
![3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2577627.png)
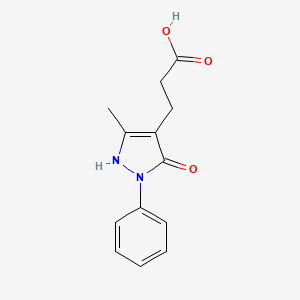
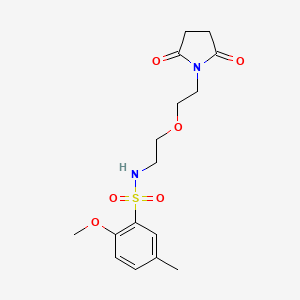
![2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2577633.png)
![1-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2577634.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one](/img/structure/B2577635.png)
![4-chloro-10-(3,5-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2577638.png)
![N-[1-(6-chloropyridine-3-carbonyl)piperidin-4-yl]-N-ethylmethanesulfonamide](/img/structure/B2577639.png)
![2-{1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2577642.png)
![1,7-dimethyl-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2577643.png)
